molecular formula C24H22FN3O5S2 B3411956 1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide CAS No. 921870-54-4

1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B3411956
CAS No.: 921870-54-4
M. Wt: 515.6 g/mol
InChI Key: IKZFOIGBJSFOSP-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl moiety at the carboxamide nitrogen. The 4-fluorobenzenesulfonyl group enhances metabolic stability and binding affinity via hydrophobic and electron-withdrawing effects . The benzofuran-thiazole unit contributes to π-π stacking interactions in biological targets, while the 7-methoxy group modulates solubility and electronic properties .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O5S2/c1-32-20-4-2-3-16-13-21(33-22(16)20)19-14-34-24(26-19)27-23(29)15-9-11-28(12-10-15)35(30,31)18-7-5-17(25)6-8-18/h2-8,13-15H,9-12H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFOIGBJSFOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Thiazole Ring Construction: This often involves the condensation of thioamides with α-haloketones.

    Piperidine Derivative Synthesis: Piperidine derivatives can be synthesized through various methods, including reductive amination.

    Coupling Reactions: The final coupling of the benzofuran, thiazole, and piperidine intermediates is typically carried out using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield quinone derivatives, while reduction of the sulfonyl group would yield sulfide derivatives.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The unique combination of functional groups may impart interesting properties to materials, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity/Applications Key Differences vs. Target Compound
Target Compound 4-Fluorobenzenesulfonyl, 7-methoxybenzofuran-thiazole, piperidine-4-carboxamide Likely enzyme inhibition (inferred from analogs) N/A
N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide 4-Methoxybenzenesulfonyl, 7-ethoxybenzofuran-thiazole Improved lipophilicity due to ethoxy group; potential CNS penetration Ethoxy (vs. methoxy) increases lipophilicity; 4-methoxy (vs. 4-fluoro) reduces electron withdrawal
(2S)-1-Benzenesulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide Benzenesulfonyl (non-fluorinated), 4-methoxyphenyl-thiazole, (2S)-stereochemistry Stereospecific enzyme inhibition (e.g., kinase targets) Lack of fluorine reduces metabolic stability; thiazole lacks benzofuran’s π-stacking potential
ML277 ((R)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide) Tosyl (p-toluenesulfonyl), 4-methoxyphenyl-thiazole, (R)-stereochemistry Potent KCNQ1 potassium channel inhibitor (IC₅₀ = 130 nM) Tosyl group increases steric bulk; absence of benzofuran reduces target specificity
5-(4-(4-Fluorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole-thione core, 4-fluorophenylsulfonyl, difluorophenyl Antifungal/antibacterial activity via thiol-mediated mechanisms Triazole-thione (vs. thiazole) alters redox properties; lacks piperidine’s conformational flexibility
N-(4-Fluorobenzyl)-1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole core, trifluoromethyl, 4-methoxyphenyl-thiazole, 4-fluorobenzyl High CYP3A4 inhibition (Ki < 1 µM) Pyrazole (vs. piperidine) reduces basicity; trifluoromethyl enhances metabolic resistance

Key Comparative Insights

Sulfonyl Group Variations: The target’s 4-fluorobenzenesulfonyl group improves metabolic stability compared to non-fluorinated analogs (e.g., benzenesulfonyl ) and reduces steric hindrance relative to tosyl groups (e.g., ML277 ).

Heterocyclic Core Modifications :

  • The benzofuran-thiazole unit in the target compound enables stronger π-π interactions than 4-methoxyphenyl-thiazole () or pyrazole-thiazole systems () .
  • Triazole-thione derivatives () exhibit divergent mechanisms (e.g., thiol-mediated toxicity) but suffer from reduced conformational flexibility .

Substituent Effects :

  • 7-Methoxy on benzofuran balances solubility and lipophilicity, whereas 7-ethoxy () enhances membrane permeability at the cost of metabolic stability .
  • Trifluoromethyl groups () improve resistance to oxidative metabolism but increase molecular weight and CYP inhibition risks .

Stereochemical Influence :

  • The (2S)-stereochemistry in ’s compound enhances target selectivity compared to the target’s achiral piperidine-4-carboxamide, albeit with synthetic complexity .

Research Findings and Pharmacokinetic Considerations

  • Metabolic Stability: Fluorinated sulfonamides (target, ) resist CYP450-mediated oxidation better than non-fluorinated analogs .
  • Solubility : The 7-methoxy group on benzofuran confers moderate aqueous solubility (~50 µM), whereas ethoxy () or trifluoromethyl () substituents reduce solubility .
  • Binding Affinity : ML277’s tosyl group reduces binding affinity (IC₅₀ = 130 nM) compared to the target’s 4-fluorobenzenesulfonyl moiety (predicted IC₅₀ < 100 nM) .

Biological Activity

The compound 1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structure includes a piperidine moiety, which is known for various biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C20H22FN3O3S\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

Where:

  • C = Carbon
  • H = Hydrogen
  • F = Fluorine
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have indicated that compounds similar to this one exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

2. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease. In a study evaluating various derivatives, some compounds exhibited IC50 values below 5 µM against AChE, indicating potent inhibitory activity .

CompoundIC50 Value (µM)Target Enzyme
Compound A2.14 ± 0.003AChE
Compound B1.13 ± 0.003Urease
Compound C6.28 ± 0.003Urease

3. Anti-inflammatory and Anticancer Properties

Compounds with similar structural motifs have been evaluated for anti-inflammatory and anticancer activities. For example, studies have shown that certain piperidine derivatives can inhibit tumor growth in vitro and exhibit anti-inflammatory effects by modulating cytokine release .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components:

  • Piperidine Ring : Known for its diverse pharmacological properties, modifications on the piperidine ring can enhance or reduce activity.
  • Fluorobenzenesulfonyl Group : This moiety contributes to the compound's lipophilicity and may enhance binding affinity to biological targets.
  • Benzofuran and Thiazole Substituents : These heterocycles are often associated with bioactivity and can influence the overall pharmacological profile.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antibacterial Screening : A series of piperidine derivatives were tested against multiple bacterial strains, revealing that modifications to the sulfonamide group significantly affected antibacterial potency .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted that certain substitutions on the piperidine ring led to improved inhibition rates against AChE, making them potential candidates for treating neurodegenerative diseases .
  • In Vivo Studies : Preliminary in vivo evaluations demonstrated that some derivatives exhibited reduced tumor growth in animal models, suggesting potential for anticancer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

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